N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound featuring an imidazo[1,2-b]pyrazole moiety linked to a furan ring
Mechanism of Action
Target of Action
The compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a derivative of imidazole . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives, in general, are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
Imidazole-containing compounds are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Imidazole-containing compounds have been reported to have diverse bioactivities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole-containing compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Imidazole-containing compounds are known to interact with various enzymes or cofactors , suggesting that this compound may also be involved in certain metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:
Formation of the imidazo[1,2-b]pyrazole scaffold: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Attachment of the ethyl linker: The imidazo[1,2-b]pyrazole core is then functionalized with an ethyl group through alkylation reactions.
Coupling with the furan ring: The final step involves coupling the ethyl-imidazo[1,2-b]pyrazole intermediate with 2,5-dimethylfuran-3-carboxylic acid using amide bond formation techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The imidazo[1,2-b]pyrazole moiety can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-b]pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydro-imidazo[1,2-b]pyrazole derivatives.
Substitution: Various substituted imidazo[1,2-b]pyrazole derivatives.
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole core and exhibit similar biological activities.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used for their anti-inflammatory and analgesic properties.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is unique due to its combined imidazo[1,2-b]pyrazole and furan structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10-9-12(11(2)20-10)14(19)15-5-6-17-7-8-18-13(17)3-4-16-18/h3-4,7-9H,5-6H2,1-2H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEXGAAFSCOVIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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